molecular formula C18H27N6O13P B13780088 Cytidyl-3'-5'-uridine ammonium salt

Cytidyl-3'-5'-uridine ammonium salt

Cat. No.: B13780088
M. Wt: 566.4 g/mol
InChI Key: DSJMSCIPLSPGIG-ZNFCZCJPSA-N
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Description

Cytidyl-3’-5’-uridine ammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. It is composed of cytidine and uridine linked by a phosphate group, forming a dinucleotide structure. This compound is often used in research to study nucleic acid interactions and enzymatic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidyl-3’-5’-uridine ammonium salt typically involves the coupling of cytidine and uridine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where protected nucleosides are activated and coupled in the presence of a condensing agent. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of Cytidyl-3’-5’-uridine ammonium salt may involve large-scale synthesis using automated synthesizers. These machines can efficiently couple nucleosides and purify the product through chromatographic techniques. The final product is then converted to its ammonium salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

Cytidyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form uridine derivatives.

    Reduction: Reduction reactions can modify the nucleobases, altering their chemical properties.

    Substitution: Substitution reactions can introduce different functional groups to the nucleosides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various modified nucleotides and nucleosides, which can be used for further biochemical studies.

Scientific Research Applications

Cytidyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:

    Chemistry: It is used to study nucleotide interactions and the synthesis of nucleic acid analogs.

    Biology: The compound is employed in the investigation of DNA and RNA processes, including replication, transcription, and translation.

    Medicine: It has potential therapeutic applications in antiviral and anticancer research.

    Industry: The compound is used in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The mechanism of action of Cytidyl-3’-5’-uridine ammonium salt involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases, influencing the synthesis and degradation of DNA and RNA. The compound can also interact with specific molecular targets, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cytidine-5’-monophosphate: A nucleotide involved in cellular metabolism.

    Uridine-5’-monophosphate: Another nucleotide with roles in RNA synthesis.

    Adenosine-3’-5’-cyclic monophosphate: A cyclic nucleotide involved in signal transduction.

Uniqueness

Cytidyl-3’-5’-uridine ammonium salt is unique due to its dinucleotide structure, which allows it to mimic natural nucleic acid sequences more closely. This makes it particularly useful in studying nucleic acid interactions and enzymatic processes.

Properties

Molecular Formula

C18H27N6O13P

Molecular Weight

566.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

InChI

InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1

InChI Key

DSJMSCIPLSPGIG-ZNFCZCJPSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N

Origin of Product

United States

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